molecular formula C15H20ClNO4 B13765286 3-Benzofurancarboxylic acid, 2-((dimethylamino)methyl)-5-methoxy-, ethyl ester, hydrochloride CAS No. 56879-60-8

3-Benzofurancarboxylic acid, 2-((dimethylamino)methyl)-5-methoxy-, ethyl ester, hydrochloride

Cat. No.: B13765286
CAS No.: 56879-60-8
M. Wt: 313.77 g/mol
InChI Key: JCVBHSLQGXSHRC-UHFFFAOYSA-N
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Description

3-Benzofurancarboxylic acid, 2-((dimethylamino)methyl)-5-methoxy-, ethyl ester, hydrochloride is a complex organic compound that belongs to the benzofuran class of compounds. Benzofurans are known for their diverse biological activities, including antioxidant, antibacterial, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzofurancarboxylic acid, 2-((dimethylamino)methyl)-5-methoxy-, ethyl ester, hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via a Friedel-Crafts acylation reaction.

    Dimethylamino Methylation: The dimethylamino group is introduced through a Mannich reaction, which involves the reaction of formaldehyde, dimethylamine, and the benzofuran derivative.

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the ester with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Benzofurancarboxylic acid, 2-((dimethylamino)methyl)-5-methoxy-, ethyl ester, hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Benzofurancarboxylic acid, 2-((dimethylamino)methyl)-5-methoxy-, ethyl ester, hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzofurancarboxylic acid, 2-((dimethylamino)methyl)-5-methoxy-, ethyl ester, hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, while the benzofuran core can intercalate with DNA, leading to potential anti-tumor effects. The compound may also inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzofurancarboxylic acid, 2-((dimethylamino)methyl)-5-methoxy-, ethyl ester, hydrochloride is unique due to the presence of the dimethylamino group and the methoxy group, which contribute to its distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential biological activity compared to other benzofuran derivatives .

Properties

CAS No.

56879-60-8

Molecular Formula

C15H20ClNO4

Molecular Weight

313.77 g/mol

IUPAC Name

(3-ethoxycarbonyl-5-methoxy-1-benzofuran-2-yl)methyl-dimethylazanium;chloride

InChI

InChI=1S/C15H19NO4.ClH/c1-5-19-15(17)14-11-8-10(18-4)6-7-12(11)20-13(14)9-16(2)3;/h6-8H,5,9H2,1-4H3;1H

InChI Key

JCVBHSLQGXSHRC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC)C[NH+](C)C.[Cl-]

Origin of Product

United States

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